molecular formula C15H19N5O2 B5107672 6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide

6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide

Cat. No. B5107672
M. Wt: 301.34 g/mol
InChI Key: MZTXWMKTRXZVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is thought to interact with specific cellular targets to modulate various biological processes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide can have various biochemical and physiological effects, including the modulation of enzyme activity, the regulation of gene expression, and the inhibition of cell proliferation. These effects make this compound a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide in lab experiments is its unique chemical structure, which allows for specific interactions with cellular targets. However, one limitation is the lack of understanding of its mechanism of action, which makes it challenging to design experiments to fully elucidate its biological effects.

Future Directions

There are several future directions for research on 6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a drug target for various diseases. Additionally, the use of this compound in combination with other drugs or compounds may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of this compound involves several steps, including the preparation of the starting materials and the formation of the final product. The detailed synthesis method is beyond the scope of this paper, but it involves the use of various reagents and techniques to achieve the desired chemical structure.

Scientific Research Applications

The potential applications of 6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide in scientific research are vast. This compound has been studied for its potential as a drug target, as well as for its use in biochemical and physiological assays.

properties

IUPAC Name

6-(cyclopropylamino)-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9(2)15-19-13(20-22-15)8-17-14(21)10-3-6-12(16-7-10)18-11-4-5-11/h3,6-7,9,11H,4-5,8H2,1-2H3,(H,16,18)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTXWMKTRXZVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CNC(=O)C2=CN=C(C=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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